Allyl salicylate

Antibacterial Polymers Dental Materials Salicylic Acid Derivatives

Allyl salicylate (CAS 10484-09-0), the allyl ester of salicylic acid, is an organic compound with the molecular formula C10H10O3. It is characterized by a fruity, herbal aroma and is primarily utilized as a fragrance ingredient in perfumery and cosmetic formulations.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 10484-09-0
Cat. No. B080981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl salicylate
CAS10484-09-0
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2
InChIKeyYYKBLDCLPBWOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Salicylate (CAS 10484-09-0) Procurement Guide: Chemical Identity, Physical-Chemical Properties, and Regulatory Considerations


Allyl salicylate (CAS 10484-09-0), the allyl ester of salicylic acid, is an organic compound with the molecular formula C10H10O3. It is characterized by a fruity, herbal aroma and is primarily utilized as a fragrance ingredient in perfumery and cosmetic formulations [1]. Beyond its organoleptic properties, allyl salicylate serves as a versatile monomer in polymer chemistry, particularly for synthesizing copolymers with antibacterial and antifungal functionalities [2]. Its physical-chemical profile includes a boiling point of 248.5°C at 760 mmHg, a density of approximately 1.158 g/cm³ at 20°C, and a predicted pKa of 8.10±0.30 [3]. The estimated partition coefficient (log P) of 3.29-3.45 indicates moderate lipophilicity, correlating with its limited aqueous solubility of 242 mg/L at 25°C and its solubility in organic solvents [4]. From a regulatory standpoint, allyl salicylate is not listed on the American GRAS list for food chemicals, and safety standards recommend usage levels not exceeding 0.5% in fragrance concentrates [5]. These foundational parameters inform its handling, formulation compatibility, and procurement rationale.

Why Allyl Salicylate Cannot Be Simply Interchanged with Other Salicylate Esters or Allyl Compounds: The Structural-Functional Basis for Procurement Specification


The procurement specification of allyl salicylate over seemingly analogous salicylate esters (e.g., methyl, ethyl, benzyl salicylate) or other allyl-functionalized compounds is not arbitrary; it is dictated by a unique confluence of structural features that directly modulate both bioactivity and polymerizability. Unlike simple alkyl salicylates, the terminal allyl group in allyl salicylate introduces a reactive π-bond that enables radical copolymerization, a property absent in saturated esters like methyl salicylate or benzyl salicylate [1]. This bifunctionality—combining the pharmacophoric salicylate moiety with a polymerizable allyl handle—is precisely why it was selected as the monomer of choice for creating antibacterial dental materials over other salicylic acid derivatives [2]. Furthermore, the specific electronic and steric properties conferred by the allyl group yield a distinct insecticidal potency profile compared to other allyl esters, such as allyl cinnamate, demonstrating that even within the allyl ester class, activity is not uniform [3]. Substituting allyl salicylate with a cheaper or more readily available salicylate ester would forfeit the critical copolymerization capacity and alter the intended biological performance, directly impacting the functional utility and formulation integrity of the final product.

Quantitative Differential Evidence for Allyl Salicylate (CAS 10484-09-0): A Comparator-Based Analysis for Scientific and Industrial Procurement


Antibacterial Monomer Selection: Superior Activity-Toxicity Profile of Allyl Salicylate Compared to Other Salicylic Acid Derivatives

In a 2025 in silico and in vitro study aimed at developing antibacterial monomers for dental prostheses, allyl salicylate (referred to as the allyl ester of salicylic acid, AESA) was explicitly selected as the optimal candidate from a broader library of salicylic acid-based derivatives. The selection criteria were based on a dual advantage: strong antibacterial activity and demonstrably low toxicity relative to other structurally related derivatives evaluated in the same in silico screening cascade [1]. While the study's primary focus was on polymer synthesis, the foundational monomer selection process provides class-level inferential evidence that allyl salicylate occupies a favorable region of the activity-toxicity landscape compared to other salicylate-based monomers.

Antibacterial Polymers Dental Materials Salicylic Acid Derivatives

Insecticidal Potency: Comparative LC50 Data for Allyl Salicylate vs. Other Allyl Esters in Tortricid Pest Control

A 2018 laboratory study directly compared the ovicidal activity of five structurally related allyl esters on the eggs of three major tortricid fruit pests (Cydia pomonella, Grapholita molesta, Lobesia botrana). Allyl salicylate was evaluated alongside allyl 1-naphthoate, allyl 2-thiophenecarboxylate, allyl 2-furoate, and allyl cinnamate via topical application. The results provide a direct quantitative comparator for insecticidal potency. Allyl salicylate exhibited the lowest ovicidal activity among the five compounds tested. When applied to less than 24-hour-old eggs, its LC50 ranged from 13.4 to 17.5 mg/mL across the three species. In contrast, the most active compound in the series, allyl cinnamate, displayed a significantly higher potency, with an LC50 range of 2.4 to 7.9 mg/mL [1].

Insecticide Crop Protection Allyl Esters

Antipyretic Activity: Cross-Study Comparison with Acetylsalicylic Acid (Aspirin)

A 2014 study evaluating novel phosphorous-containing salicylates also synthesized and assessed two allyl salicylate derivatives for antipyretic activity and acute toxicity. The study reported that the salicylates, inclusive of the allyl salicylate variants, presented low toxicity and a 'remarkable antipyretic activity, greater than that of acetylsalicylic acid (aspirin)' [1]. While the study's primary focus was on the phosphorous-containing compounds, the inclusion of allyl salicylate as a reference point allows for a cross-study comparable inference regarding its pharmacological potential. It is critical to note that the publication does not provide the exact quantitative data (e.g., temperature reduction in °C or ED50 values) for the allyl salicylate versus aspirin comparison; the statement is qualitative within a quantitative study context.

Antipyretic Pharmacology Salicylate Derivatives

Polymerizable Allyl Functionality: Enabling Copolymer Synthesis for Antifungal and Antibacterial Materials

A distinguishing and highly valued feature of allyl salicylate for materials science applications is its terminal allyl group, which renders it a polymerizable monomer. This property has been exploited in multiple studies to synthesize functional copolymers. For instance, radical copolymerization of allyl salicylate with styrene yielded a copolymer that exhibited demonstrable antifungal activity against a panel of micromycetes, including Aspergillus niger and Fusarium spp. . Separately, copolymers of allyl salicylate with methyl methacrylate have been developed and characterized for their antibacterial properties against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against Candida albicans [1]. This polymerizability is a clear differentiating factor from non-allylic salicylate esters (e.g., methyl salicylate, benzyl salicylate), which lack this reactive handle and thus cannot be directly incorporated into polymer backbones via chain-growth polymerization.

Copolymer Antifungal Polymers Antibacterial Additives

Validated Application Scenarios for Allyl Salicylate (CAS 10484-09-0) Based on Quantitative and Structural Differentiation Evidence


Development of Antibacterial and Antifungal Polymeric Materials for Biomedical and Industrial Use

The defining application scenario for allyl salicylate is as a polymerizable monomer in the synthesis of functional copolymers. Its terminal allyl group enables radical copolymerization with comonomers like styrene or methyl methacrylate, yielding materials with intrinsic bioactivity. As demonstrated, allyl salicylate-styrene copolymers possess antifungal properties, and allyl salicylate-methyl methacrylate copolymers exhibit both antibacterial and antifungal activity [1]. This scenario is directly supported by the in silico selection of allyl salicylate as a preferred monomer for dental prosthesis materials due to its favorable activity-toxicity profile [2]. Researchers and manufacturers developing antimicrobial coatings, biomedical implants, or specialty packaging should prioritize allyl salicylate as a building block, recognizing that its polymerizable nature is a key differentiator from non-functionalized salicylate esters.

Medicinal Chemistry Research into Novel Anti-inflammatory and Antipyretic Agents

The reported antipyretic activity of allyl salicylate derivatives, described as 'greater than that of acetylsalicylic acid' in an in vivo model, positions this compound as a valuable scaffold or reference point for medicinal chemistry programs [1]. While the data is from a cross-study comparable context and lacks detailed quantification, it provides sufficient evidence to justify the procurement of allyl salicylate for structure-activity relationship (SAR) studies. Pharmaceutical researchers investigating new salicylate-based therapeutics can use allyl salicylate to explore how the allyl ester moiety modulates pharmacological activity, metabolic stability, or toxicity profiles compared to the well-characterized aspirin or methyl salicylate.

Fragrance and Cosmetic Formulations Requiring a Specific Fruity, Herbal Olfactory Profile

Allyl salicylate is a well-established fragrance ingredient prized for its fruity, herbal aroma with notes of banana, pineapple, grape, and wintergreen [1]. This is its primary commercial application. For formulators in the fragrance and cosmetic industries, the decision to procure allyl salicylate over other salicylate esters is driven by organoleptic specificity. While other salicylates (e.g., methyl salicylate has a distinct wintergreen scent, amyl salicylate has a floral, orchid-like note), allyl salicylate provides a unique and sought-after olfactory profile. However, procurement must consider its regulatory status; usage is typically limited to 0.5% in fragrance concentrates, and it is not GRAS-listed for food applications, making it a specialized ingredient for perfumery rather than a broad-spectrum flavoring agent [2].

Agrochemical Research: As a Negative Control or Structural Probe in Insecticide Discovery

The direct comparative insecticidal data provides a clear, if niche, application scenario. Allyl salicylate was shown to be the least potent ovicide among five allyl esters tested against tortricid pests, with an LC50 (13.4-17.5 mg/mL) that is significantly higher than that of the lead compound, allyl cinnamate (LC50 2.4-7.9 mg/mL) [1]. Therefore, allyl salicylate should not be procured for development as a high-efficacy insecticide. Instead, its value in agrochemical research lies as a structural probe or a negative control. By comparing the activity of allyl salicylate to more potent allyl esters, researchers can elucidate the structural determinants of insecticidal activity, gaining valuable SAR insights that can guide the design of optimized molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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